![molecular formula C18H17Cl2NO2S B2843689 (E)-2-(4-chlorophenyl)-2-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-N,N-dimethylethenamine CAS No. 338403-61-5](/img/structure/B2843689.png)

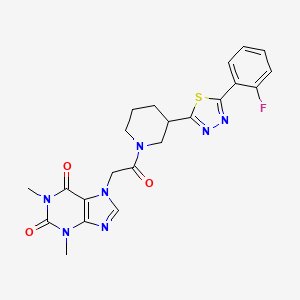

(E)-2-(4-chlorophenyl)-2-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-N,N-dimethylethenamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its formula. It would have a complex structure due to the presence of multiple functional groups. The exact structure would depend on the spatial arrangement of these groups, which could be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the chlorophenyl groups might undergo electrophilic aromatic substitution reactions, while the ethenyl group could participate in addition reactions. The sulfonyl group could act as a leaving group in substitution reactions .Scientific Research Applications

Crystal Structures in Pharmaceutical Chemistry

Pyrimethamine, a compound structurally related to (E)-2-(4-chlorophenyl)-2-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-N,N-dimethylethenamine, has been studied for its crystal structures in relation to pharmaceutical chemistry. The crystal structures of pyrimethaminium benzenesulfonate monohydrate reveal how the sulfonate group mimics carboxylate anions, showcasing the role of sulfonyl groups in drug design and interaction mechanisms (Balasubramani, Muthiah, & Lynch, 2007).

Fluorescent Molecular Probes

Compounds with a sulfonyl group, like the one , have been utilized in developing fluorescent solvatochromic dyes. These compounds exhibit solvent-dependent fluorescence, suggesting their use in intramolecular charge transfer studies and as sensitive fluorescent molecular probes for biological events (Diwu et al., 1997).

Structural Analysis in Organic Chemistry

The title compound has been structurally analyzed, showing three nearly planar segments including the benzopyranone group, chlorophenyl ring, and ethene group, with the sulfonyl plane inclined at specific angles. This analysis contributes to the understanding of molecular geometry and potential reactivity in organic chemistry (Krishnaiah et al., 1995).

Use in Organic Synthesis

The compound's related chloromethyl sulfones serve as 'prepackaged' Ramberg–Backlund reagents in organic synthesis, indicating their potential in forming diverse organic compounds through base-induced reactions (Block, Jeon, Putman, & Zhang, 2004).

Photoelectric Conversion in Nanotechnology

Similar compounds have been used in synthesizing hemicyanine derivatives for photoelectric conversion studies. Their charge separation efficiency under simulated solar light highlights their potential in energy conversion and nanotechnology applications (Wang et al., 2000).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(E)-2-(4-chlorophenyl)-2-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-N,N-dimethylethenamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO2S/c1-21(2)13-18(15-5-9-17(20)10-6-15)24(22,23)12-11-14-3-7-16(19)8-4-14/h3-13H,1-2H3/b12-11+,18-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFVPOSVHQGBKJ-RZMWGWOTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C1=CC=C(C=C1)Cl)S(=O)(=O)C=CC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C1=CC=C(C=C1)Cl)/S(=O)(=O)/C=C/C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(4-chlorophenyl)-2-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-N,N-dimethylethenamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(((2-methylbenzo[d]thiazol-6-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2843606.png)

![2-[(2-Chlorobenzyl)sulfonyl]benzoic acid](/img/structure/B2843608.png)

![N-Methyl-N-[(1-phenylpyrazol-4-yl)methyl]oxirane-2-carboxamide](/img/structure/B2843609.png)

![2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2843613.png)

![3-butyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2843617.png)

![5-{1-[(3-chloro-4-methoxyphenyl)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2843621.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-butoxybenzamide](/img/structure/B2843625.png)

![2-[(2-Pyridinylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B2843626.png)

![2-[(4-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2843628.png)